molecular formula C10H9ClF3NOS B14055483 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14055483
M. Wt: 283.70 g/mol
InChI Key: UQWDOKUAAAUCPK-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound with a unique structure that includes an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the reaction of 2-amino-5-(trifluoromethylthio)benzene with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can participate in covalent bonding with nucleophilic sites on enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c11-4-3-9(16)7-5-6(1-2-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

UQWDOKUAAAUCPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C(=O)CCCl)N

Origin of Product

United States

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